molecular formula C11H14O B6179660 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 249897-27-6

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6179660
CAS No.: 249897-27-6
M. Wt: 162.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound featuring a fused indene backbone substituted with two methyl groups at the 6- and 7-positions and a hydroxyl group at the 1-position. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol (CAS 99409-20-8) . The compound’s structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and fragrance industries. Its stereoelectronic properties are influenced by the electron-donating methyl groups and the polar hydroxyl group, which affect solubility and reactivity .

Properties

CAS No.

249897-27-6

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 6,7-dimethylindanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), catalysts like iron (Fe) or aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: 6,7-dimethylindanone

    Reduction: 6,7-dimethylindan

    Substitution: Halogenated derivatives of this compound

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic indan ring system can interact with lipid membranes, affecting membrane fluidity and permeability . These interactions can modulate various biochemical processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS 16440-98-5)

  • Structure : Replaces the hydroxyl group (-OH) with a ketone (=O).
  • Key Differences :
    • Reactivity : The ketone group enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles (e.g., Grignard reagents) compared to the alcohol .
    • Physical Properties : Higher melting/boiling points due to stronger dipole-dipole interactions in the ketone .
    • Applications : Widely used as a precursor in asymmetric catalysis and flavor synthesis .

Substituent Variations

6,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 68755-30-6)

  • Structure : Chlorine atoms replace methyl groups at positions 6 and 6.
  • Key Differences :
    • Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density in the aromatic ring, altering reactivity in electrophilic substitution reactions .
    • Hazards : Chlorinated derivatives often exhibit higher toxicity (e.g., H302, H315 hazards) compared to methyl-substituted analogs .

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS QC-5085)

  • Structure : Methyl groups at positions 5 and 6 (vs. 6 and 7 in the target compound).
  • Regulatory Status: Classified under hazard codes H302 (harmful if swallowed) and H315 (skin irritation), similar to other ketone derivatives .

Functional Group and Substituent Combinations

6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 30951-66-7)

  • Structure : Bromine substituent at position 4.
  • Key Differences :
    • Reactivity : Bromine’s polarizability enhances leaving-group ability in substitution reactions, unlike the methyl groups in the target compound .
    • Applications : Used in Suzuki-Miyaura coupling for biaryl synthesis due to bromine’s compatibility with palladium catalysts .

6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol (CAS 252005-94-0)

  • Structure: Amino (-NH₂) and additional methyl group at position 3.
  • Key Differences: Basicity: The amino group increases basicity (pKa ~9–10), enabling acid-base reactions absent in the target compound . Solubility: Enhanced water solubility due to hydrogen bonding from -NH₂ and -OH groups .

Research and Regulatory Considerations

  • Synthetic Utility: Methyl-substituted dihydroindenols are preferred in asymmetric synthesis due to their predictable steric environments, whereas halogenated analogs are prioritized in cross-coupling reactions .
  • Safety Profiles : Methyl groups generally reduce toxicity compared to halogens, aligning with the lower hazard classifications observed in methylated derivatives .
  • Regulatory Status : Compounds like 3,7-dimethyl-2,6-octadien-1-ol (geraniol) are regulated under Schedule 6 for sensitization risks, suggesting methyl positioning impacts safety thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.